4,4'-Bis(octyloxy)-1,1'-biphenyl
Description
4,4'-Bis(octyloxy)-1,1'-biphenyl is a symmetrically substituted biphenyl derivative featuring octyloxy (-O-C₈H₁₇) groups at the 4 and 4' positions of the biphenyl core. This compound is characterized by its extended alkyl chains, which enhance solubility in organic solvents and influence its thermal stability and mesomorphic behavior.
Properties
CAS No. |
21470-43-9 |
|---|---|
Molecular Formula |
C28H42O2 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
1-octoxy-4-(4-octoxyphenyl)benzene |
InChI |
InChI=1S/C28H42O2/c1-3-5-7-9-11-13-23-29-27-19-15-25(16-20-27)26-17-21-28(22-18-26)30-24-14-12-10-8-6-4-2/h15-22H,3-14,23-24H2,1-2H3 |
InChI Key |
JLYWHCZNZZHMSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Biphenyl Derivatives with Alkoxy/Aryl Substituents
- Alkyl vs. Aryl Substituents : The octyloxy chains in this compound contrast with rigid aryl groups in compounds like 4,4′-bis(2,2-diphenylvinyl)-1,1′-biphenyl (DPVBi), which is used in OLEDs due to its conjugated structure for efficient light emission . The octyloxy groups likely reduce crystallinity compared to DPVBi, favoring solution-processable materials.
- Thermal Behavior : Methoxymethyl-substituted biphenyls (e.g., ) exhibit lower melting points (~50°C) compared to halogenated derivatives (e.g., bromomethyl analogs in ), suggesting that longer alkyl chains (octyloxy) further depress melting points.
Structural Conformations and Crystallography
- Planar vs. Twisted Biphenyl Cores : In 4,4′-bis[3-(pyrrolidin-1-yl)propynyl]-1,1′-biphenyl, the biphenyl core is coplanar due to crystallographic inversion symmetry. In contrast, its 2-methylpyrrolidinyl analogue adopts a twisted conformation (dihedral angle: 28.76°) . The octyloxy groups in this compound may induce similar twisting, affecting packing efficiency and optoelectronic properties.
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